molecular formula C4H6F3NO2S B2878813 3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide CAS No. 1780661-24-6

3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide

Cat. No.: B2878813
CAS No.: 1780661-24-6
M. Wt: 189.15
InChI Key: RQCLBNRMDZXSSG-UHFFFAOYSA-N
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Description

3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide: is a heterocyclic compound characterized by a four-membered ring containing sulfur and nitrogen atoms. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thietanes, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(trifluoromethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the amino group participates in hydrogen bonding and other interactions. The sulfur atom in the thietane ring can undergo redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-dioxo-3-(trifluoromethyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2S/c5-4(6,7)3(8)1-11(9,10)2-3/h1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCLBNRMDZXSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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